Product packaging for 4-(1H-1,2,4-triazol-1-yl)quinazoline(Cat. No.:)

4-(1H-1,2,4-triazol-1-yl)quinazoline

Cat. No.: B307311
M. Wt: 197.2 g/mol
InChI Key: WKMFZAWGMRRDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-1,2,4-Triazol-1-yl)quinazoline is a synthetic chemical compound that incorporates both quinazoline and 1,2,4-triazole heterocyclic systems, designed for advanced chemical and pharmaceutical research. The 1,2,4-triazole ring is a prominent pharmacophore in medicinal chemistry, known for its diverse biological activities . Compounds featuring this structure have been extensively studied for their antifungal, antibacterial, and antiviral properties . Furthermore, the 1,2,4-triazole moiety can act as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions that may possess useful catalytic or materials properties . The synthesis of such 1,2,4-triazole derivatives can be achieved through several modern methods, including copper-catalyzed coupling reactions or multi-component condensations, which allow for high regioselectivity and functional group tolerance . Researchers can leverage this compound as a key building block for developing novel pharmaceutical candidates, particularly in the search for new enzyme inhibitors, or as a precursor for synthesizing more complex heterocyclic systems. It is also a valuable intermediate in materials science for creating organic ligands in the development of functional metal-organic frameworks (MOFs) . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N5 B307311 4-(1H-1,2,4-triazol-1-yl)quinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N5

Molecular Weight

197.2 g/mol

IUPAC Name

4-(1,2,4-triazol-1-yl)quinazoline

InChI

InChI=1S/C10H7N5/c1-2-4-9-8(3-1)10(13-6-12-9)15-7-11-5-14-15/h1-7H

InChI Key

WKMFZAWGMRRDCX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC=N2)N3C=NC=N3

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)N3C=NC=N3

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of 4 1h 1,2,4 Triazol 1 Yl Quinazoline Derivatives

Strategic Synthetic Routes for 4-(1H-1,2,4-triazol-1-yl)quinazoline and its Analogs

The construction of the this compound scaffold is achieved through various synthetic strategies, ranging from traditional multi-step sequences to modern, high-efficiency protocols.

Traditional approaches to synthesizing quinazoline-triazole hybrids typically involve the sequential construction of the quinazoline (B50416) core followed by the introduction of the triazole ring. A common and established pathway begins with derivatives of anthranilic acid.

One widely used multi-step synthesis proceeds as follows:

Formation of Quinazolinone: The synthesis often starts from anthranilic acid, which is reacted with potassium cyanate to form o-ureidobenzoic acid. This intermediate is then cyclized by heating with an acid or alkali to yield quinazoline-2,4(1H, 3H)-dione. ekb.eg

Chlorination: The resulting quinazoline-2,4(1H, 3H)-dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to produce the highly reactive intermediate, 2,4-dichloroquinazoline. ekb.eg

Introduction of the Triazole Moiety: The final step involves the nucleophilic substitution of one of the chlorine atoms. While many syntheses proceed via a hydrazine intermediate to form a fused triazolo[4,3-c]quinazoline ring system, an alternative route to the target compound involves the direct reaction of a halo-quinazoline with the desired triazole. For instance, 4-chloroquinazoline can be reacted with 1H-1,2,4-triazole in the presence of a suitable base and solvent to yield this compound. The reactivity of the chlorine atoms on the quinazoline ring allows for selective substitution, making this a versatile method for creating various derivatives.

Another established route utilizes 2-aminobenzonitrile as a precursor, which can undergo cyclization with various reagents to form the quinazoline ring system, followed by functionalization at the 4-position to introduce the triazole ring.

Modern synthetic chemistry emphasizes efficiency, selectivity, and mild reaction conditions. For quinazoline-triazole hybrids, "click chemistry" has emerged as a powerful tool, particularly for synthesizing 1,2,3-triazole isomers. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a click reaction. researchgate.netorganic-chemistry.org This reaction features high yields, tolerance to a wide range of functional groups, and simple workup procedures. organic-chemistry.org

The general scheme for synthesizing a quinazoline-1,2,3-triazole hybrid via CuAAC involves:

Preparation of Precursors: A quinazoline core is functionalized with either an azide or an alkyne group. For example, a propargylated quinazoline can be prepared by reacting a hydroxy- or amino-quinazoline with propargyl bromide. nih.gov

Cycloaddition: The resulting quinazoline-alkyne is then reacted with an appropriate azide (or a quinazoline-azide with an alkyne) in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. mdpi.com This reaction proceeds under mild conditions, often in aqueous solvent systems, to selectively form the 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov

While CuAAC is specific to 1,2,3-triazoles, other high-efficiency, one-pot multicomponent reactions (MCRs) are increasingly used for the synthesis of the quinazoline core itself. mdpi.comnih.gov These MCRs allow for the rapid assembly of complex molecules from simple, readily available starting materials in a single step, which enhances efficiency and reduces waste. mdpi.com For example, a one-pot, three-component reaction of isatoic anhydride, an amine, and an aldehyde can efficiently produce dihydroquinazolin-4(1H)-one derivatives. researchgate.net

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like quinazolines and triazoles. bohrium.comnih.gov

Key green chemistry approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. nih.govbohrium.comtandfonline.com This technique has been successfully used for various steps in quinazoline synthesis, including the cyclization of precursors. nih.govtandfonline.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DES) is a core tenet of green chemistry. nih.govtandfonline.com For instance, the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives has been demonstrated using a choline chloride:urea deep eutectic solvent. tandfonline.com

Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that avoid the use of toxic and expensive heavy metal catalysts is a significant goal. nih.govbohrium.com Some modern quinazolinone syntheses are performed under catalyst- and metal-free conditions, for example, through electrochemical methods or by using iodine as a more environmentally friendly catalyst. nih.govbohrium.comresearchgate.net

These green methodologies are applicable to the synthesis of this compound, promoting sustainability and reducing the environmental impact of the synthetic process. bohrium.com

Precursor Chemistry and Intermediate Compound Isolation in this compound Synthesis

The successful synthesis of the target compound relies heavily on the appropriate selection and preparation of precursors and the isolation of key intermediates. The quinazoline core is typically constructed from ortho-substituted benzene derivatives.

Common precursors for the quinazoline scaffold include:

Anthranilic Acid and its Derivatives: This is one of the most common starting materials, used in reactions like the Niementowski synthesis to produce the quinazolinone skeleton. acgpubs.org

Isatoic Anhydride: A versatile precursor that reacts with amines to form the quinazolinone ring. mdpi.commdpi.com

2-Aminobenzamides and 2-Aminobenzonitriles: These compounds serve as foundational building blocks for constructing the quinazoline heterocycle through various cyclization strategies. acgpubs.orgresearchgate.net

2-Azidobenzaldehyde: This precursor is used in modern multicomponent reactions to build diverse quinazoline derivatives. mdpi.com

Once the quinazoline ring is formed, it is often converted into a reactive intermediate to facilitate the attachment of the triazole ring. A crucial isolable intermediate is 4-chloroquinazoline , or its multi-halogenated analog 2,4-dichloroquinazoline . ekb.eg These compounds are highly susceptible to nucleophilic aromatic substitution at the 4-position, making them ideal for reaction with the nitrogen of a 1,2,4-triazole (B32235) ring.

Another important intermediate is (2-Chloroquinazolin-4-yl)hydrazine , which is prepared by reacting 2,4-dichloroquinazoline with hydrazine hydrate. ekb.eg This intermediate is pivotal for the synthesis of fused researchgate.netnih.govnih.govtriazolo[4,3-c]quinazoline systems. ekb.eg

Table 1: Key Precursors and Intermediates in Quinazoline-Triazole Synthesis

Compound TypeSpecific ExampleRole in SynthesisReference
Quinazoline PrecursorAnthranilic AcidStarting material for quinazolinone core ekb.egacgpubs.org
Quinazoline PrecursorIsatoic AnhydrideReacts with amines to form quinazolinones mdpi.commdpi.com
Quinazoline Precursor2-AminobenzamideBuilding block for quinazolinone ring researchgate.net
Reactive Intermediate4-ChloroquinazolineSubstrate for nucleophilic substitution with triazole researchgate.net
Reactive Intermediate2,4-DichloroquinazolineVersatile intermediate for sequential substitutions ekb.eg
Triazole Precursor1H-1,2,4-triazoleNucleophile for attachment to the quinazoline ring nih.gov

Optimization Protocols for Reaction Conditions and Yield Enhancements of this compound Derivatives

Optimizing reaction conditions is critical for maximizing product yield, minimizing reaction time, and ensuring the purity of the final compound. Key parameters that are frequently adjusted include the choice of solvent, catalyst, base, and reaction temperature.

For the nucleophilic substitution reaction between a 4-haloquinazoline and 1,2,4-triazole, the choice of base is crucial. Stronger bases can deprotonate the triazole, increasing its nucleophilicity, but may also lead to side reactions. A systematic study might compare inorganic bases like potassium carbonate (K₂CO₃) with organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). ekb.egnih.gov

Solvent selection also plays a significant role. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free. nih.govresearchgate.netnih.gov

In modern synthetic approaches like CuAAC, optimization involves screening the copper source (e.g., CuI, CuSO₄), ligands for the copper catalyst, and the solvent system (e.g., tBuOH/water, MeCN). mdpi.comnih.gov Microwave-assisted reactions require optimization of power level and irradiation time to achieve the best results without decomposing the product. nih.gov

Table 2: Example of Reaction Condition Optimization for Synthesis of Triazolyl-quinolones

EntryBaseSolventTemperatureYield (%)Reference
1K₂CO₃EthanolReflux85 nih.govmdpi.com
2Et₃NEthanolReflux<20 nih.govmdpi.com
3PiperidineEthanolReflux<20 nih.govmdpi.com
4NaOHEthanolReflux<20 nih.govmdpi.com
5KOHEthanolReflux<20 nih.govmdpi.com

This table is a representative example based on the synthesis of analogous compounds, illustrating how changing the base can dramatically affect product yield. nih.govmdpi.com

Advanced Purification Techniques Applied to this compound Compounds

After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the compound, such as its polarity and crystallinity.

Recrystallization: This is a common and effective technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. Common solvents for recrystallizing quinazoline derivatives include ethanol, methanol, and DMF. ekb.egnih.gov

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A solvent system (eluent) is selected to move the components of the mixture down the column at different rates. The polarity of the eluent, often a mixture like dichloromethane/methanol or hexane/ethyl acetate, is optimized to achieve good separation. nih.gov

Washing: Simple washing of the precipitated solid with a suitable solvent (e.g., water, ethanol) can effectively remove soluble impurities. ekb.egnih.gov

The purity of the final compound is typically confirmed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). ekb.egresearchgate.netnih.gov

Structure Activity Relationship Sar Studies of 4 1h 1,2,4 Triazol 1 Yl Quinazoline Derivatives

Influence of Substituent Variations on the Quinazoline (B50416) Ring on Biological Activity Profiles

Positional Effects of Substituents on the Quinazoline Moiety and Their Impact on Activity

The placement of substituents on the quinazoline ring is a key factor in modulating the biological activity of 4-(1H-1,2,4-triazol-1-yl)quinazoline derivatives. Research has shown that different positions on the quinazoline ring are not equal in terms of their impact on potency. For instance, in the context of anticancer activity, substitutions at the C-6 and C-7 positions have been extensively studied. The introduction of a nitro group at the C-6 position of the quinazoline ring has been shown to increase activity. researchgate.net Conversely, the introduction of substituents at the C-7 position of the quinazolin-4(3H)-one motif has been found to be unfavorable for the activity of some 1,2,3-triazole-containing derivatives against certain cancer cell lines. nih.gov

Structure-activity relationship studies have highlighted the significance of substituents at the 2, 6, and 8 positions of the quinazoline ring in determining pharmacological activity. researchgate.net The presence of a substituted aromatic ring at position 3 and methyl, amine, or thiol groups at position 2 are often considered essential for antimicrobial activities. nih.gov Furthermore, the presence of halogen atoms at the 6 and 8 positions can also enhance the antimicrobial properties of quinazolinone derivatives. nih.gov

CompoundSubstituent on Quinazoline RingPosition of SubstituentBiological ActivityReference
Nitro-quinazoline derivativeNitro (-NO2)C-6Increased anticancer activity researchgate.net
Substituted quinazolin-4(3H)-oneVariousC-7Unfavorable for activity against certain cancer cell lines nih.gov
Halogenated quinazolinoneHalogen (e.g., Iodo)C-6 and C-8Improved antimicrobial activity nih.gov

Electronic and Steric Contributions of Quinazoline Substituents to SAR

The electronic properties of substituents on the quinazoline ring, whether they are electron-donating or electron-withdrawing, play a pivotal role in the SAR of these hybrids. For certain biological targets, such as PARP inhibition, electron-donating groups on the quinazoline ring have been found to be more favorable for activity than electron-withdrawing groups. researchgate.net In the context of anti-tubercular activity, electron-donating groups on the quinazolinone ring were also found to enhance activity. nih.gov

Conversely, for other targets like EGFR tyrosine kinase, the presence of an aniline (B41778) containing electron-withdrawing groups at the meta or para position can increase activity. researchgate.net This highlights the target-specific nature of the electronic requirements for optimal activity.

Steric factors also significantly influence the biological activity. The size and bulkiness of the substituents can affect the binding of the molecule to its target. For instance, in some series of PARP inhibitors, small alkyl or aromatic groups at the N1 position of the quinazoline are more tolerated than bulky substituents. researchgate.net This suggests that the binding pocket of the target enzyme may have specific spatial constraints.

Substituent TypeEffect on Activity (Example Target)Reference
Electron-donating groupsEnhanced PARP inhibitory activity researchgate.net
Electron-donating groupsEnhanced anti-tubercular activity nih.gov
Electron-withdrawing groupsIncreased EGFR tyrosine kinase inhibitory activity (in some cases) researchgate.net
Small alkyl/aromatic groups at N1More favorable for PARP inhibition than bulky groups researchgate.net

Elucidation of the Role of 1,2,4-Triazole (B32235) Substitution Patterns on Biological Efficacy

The 1,2,4-triazole moiety is not merely a passive component of these hybrid molecules; its substitution pattern is a key determinant of biological efficacy. Both the nitrogen atoms within the triazole ring and the pendant groups attached to it can be modified to fine-tune the activity of the compounds.

Investigating the Influence of Nitrogen Substitution within the Triazole Ring

The 1,2,4-triazole ring possesses three nitrogen atoms, and the point of attachment to the quinazoline scaffold can theoretically be at the N-1, N-2, or N-4 position. While the majority of reported hybrids feature the this compound linkage, the influence of the isomeric connection on biological activity is a critical area of investigation. The 1H-1,2,4-triazole tautomer is generally more stable than the 4H-1,2,4-triazole tautomer. nih.gov

Assessment of Pendant Groups on the Triazole Moiety in Modulating Activity

The substituents, or pendant groups, attached to the carbon atoms of the 1,2,4-triazole ring have a significant impact on the biological activity of the hybrid molecules. The nature of these groups can influence the compound's lipophilicity, hydrogen bonding capacity, and steric interactions with the target protein.

In the development of anti-tubercular agents, it was found that electron-withdrawing groups on the triazole moiety enhanced the activity. nih.gov In another study on anticancer agents, the introduction of a nitro group at the ortho position of a phenyl ring attached to the N-1 position of a 1,2,3-triazole moiety was shown to boost activity. nih.gov For some anticancer quinazoline-1,2,3-triazole hybrids, the presence of a methyl phenyl pendant on the triazole ring demonstrated considerable MET kinase inhibitory activity. ekb.eg Furthermore, bulky substituents on a benzyl (B1604629) pendant attached to the triazole ring were found to be favorable for antiproliferative activity. ekb.eg

Pendant Group on TriazoleEffect on ActivityBiological Target/ActivityReference
Electron-withdrawing groupsEnhanced activityAnti-tubercular nih.gov
Ortho-nitro-phenyl groupBoosted activityAnticancer nih.gov
Methyl phenyl groupConsiderable MET kinase inhibitionAnticancer ekb.eg
Bulky substituents on benzyl pendantFavorable for antiproliferative activityAnticancer ekb.eg

Dissecting Linker Chemistry and its Specific Influence on the SAR of this compound Hybrids

In some quinazolinone-triazole hybrids, a 2-thioacetamido linkage has been utilized. nih.gov Other studies have employed a thiomethyl linker to connect a 1,2,3-triazole-glycoside moiety to a quinazolinone core, which resulted in enhanced cytotoxicity against certain cancer cell lines. ekb.egnih.gov The use of a piperidinyl linker in conjunction with an N-(substituted phenyl)acetamide group attached to the triazole has been shown to be important for achieving effective anti-bacterial properties. researchgate.net

The design of the linker is a key aspect of the molecular hybridization strategy. An optimal linker should position the two pharmacophoric moieties (quinazoline and triazole) in the correct orientation to allow for simultaneous and favorable interactions with their respective binding sites on the target protein. The flexibility of the linker is also a critical parameter; a rigid linker may lock the molecule in an unfavorable conformation, while a highly flexible linker may lead to an entropic penalty upon binding. Therefore, the careful design and optimization of the linker chemistry are essential for the development of potent and selective this compound hybrids.

Linker TypeHybrid Structure ContextObserved Effect on ActivityReference
2-ThioacetamidoQuinazolinone-triazoleActive against MCF-7 and HeLa cell lines nih.gov
ThiomethylQuinazolinone-1,2,3-triazole-glycosideEnhanced cytotoxicity against HCT-116 cancer cells ekb.egnih.gov
PiperidinylQuinazolinyl-triazole with N-(substituted phenyl)acetamideImportant for effective anti-bacterial properties researchgate.net

Analysis of Alkyl/Arylmethyleneoxy Linkages

The introduction of an ether linkage, specifically an alkyl/arylmethyleneoxy group, between the quinazoline core and other functionalities has been a strategy to explore new chemical space and modulate physicochemical properties. While direct SAR studies on this compound featuring this specific linkage are not extensively documented, valuable insights can be drawn from analogous quinazolinone derivatives.

In a study on quinazolinone-2-carboxamides, the positioning of an ether oxygen atom within a three-atom linker between the quinazolinone core and a benzoic acid moiety was found to be highly beneficial for antimalarial activity. acs.org This suggests that the oxygen atom may participate in key hydrogen bond or dipole interactions within the target's binding site. The removal of a fluorine atom on the phenyl ring in conjunction with the optimal placement of the ether oxygen led to a significant, over 95-fold improvement in potency against P. falciparum. acs.org

These findings highlight the profound impact that the precise geometry of the ether linkage and the electronic environment of the aromatic ring can have on biological activity. For hypothetical this compound derivatives with an arylmethyleneoxy linker, these results would suggest that the length and flexibility of the linker, as well as the substitution pattern on the aryl ring, are critical parameters to optimize.

Table 1: SAR Insights from Ether-Linked Quinazolinone Analogs

Compound Modification Observation Implication for this compound SAR
Positional "walking" of the ether oxygen Altering the position of the ether oxygen within the linker was detrimental to activity in some cases, but highly beneficial in others, depending on other substitutions. acs.org The precise placement of the ether linkage is critical and likely influences binding geometry.
Altering linker length Modifications to the linker length between the quinazolinone and phenyl rings were generally found to be detrimental. acs.org An optimal linker length is crucial for maintaining the desired orientation in the binding pocket.

Examination of Thioether Linkages

The thioether linkage has been more extensively studied in the context of quinazoline-triazole hybrids, providing direct SAR data. A series of novel 3-thioether-1-(quinazolin-4-yl)-1H-1,2,4-triazol-5-amine derivatives were synthesized and evaluated for their antimicrobial activities. researchgate.net These studies revealed that the nature of the substituent attached to the sulfur atom significantly influences the biological activity.

For instance, compounds with specific substitutions on the phenyl ring of the thioether moiety demonstrated potent activity against the phytopathogenic bacterium Xanthomonas axonopodis pv. citri (Xac), with some derivatives showing higher potency than the commercial bactericide Bismerthiazol. researchgate.net Specifically, compounds 7d (4-chlorophenyl), 7g (2,4-dichlorophenyl), and 7i (4-methylphenyl) were among the most active. researchgate.net This indicates that electronic effects and the position of substituents on the phenyl ring are critical for antibacterial efficacy. Furthermore, derivatives 7a (phenyl) and 7h (4-fluorophenyl) were found to be significantly more active than the commercial agent Thiodiazole-copper against Ralstonia solanacearum (Rs). researchgate.net

In a separate study focusing on antiproliferative activity, novel quinazolinones incorporating a 1,2,4-triazole thioether moiety were investigated. nih.gov The results showed that compounds with electron-withdrawing groups on the phenyl ring of the thioether, such as nitro (9m ) and chloro (9i ), exhibited potent inhibitory activity against various cancer cell lines, including A549, HeLa, and MCF-7. nih.gov The compound 2-(4-amino-5-((2-chlorophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9i ) was particularly effective against MCF-7 cells. nih.gov

Table 2: Selected 3-Thioether-1-(quinazolin-4-yl)-1H-1,2,4-triazol-5-amine Derivatives and their Antibacterial Activity

Compound R Group on Thioether Activity against Xac (EC₅₀, µg/mL) researchgate.net Activity against Rs (EC₅₀, µg/mL) researchgate.net
7a Phenyl >100 81.6
7d 4-Chlorophenyl 46.9 >100
7g 2,4-Dichlorophenyl 47.8 >100
7h 4-Fluorophenyl >100 93.1
7i 4-Methylphenyl 43.2 >100
Bismerthiazol - 56.9 -

Evaluation of Direct Fusion and Other Non-Covalent Linkers

Directly fusing the triazole and quinazoline rings creates a rigid, planar system, the acs.orgresearchgate.netnih.govtriazolo[4,3-c]quinazoline scaffold. SAR studies on this class of compounds have revealed that substitutions on this fused core significantly impact their cytotoxic and topoisomerase II inhibitory activities. nih.gov

In one study, it was observed that substituting the fused ring system with a trifluoromethyl moiety was beneficial for cytotoxic activity against HepG2 and HCT-116 cancer cell lines. nih.gov This enhancement is attributed to the ability of the trifluoromethyl group to form additional hydrogen and hydrophobic bonds within the target receptor. The nature of an amine substituent also played a crucial role, with less bulky amines like propylamine (B44156) leading to greater activity compared to more sterically hindered groups like cyclohexylamine. nih.gov This suggests that while the rigid fused core provides a good anchor, the size and nature of peripheral substituents are key to optimizing interactions with the biological target.

Table 3: Cytotoxic Activity of Substituted acs.orgresearchgate.netnih.govtriazolo[4,3-c]quinazolines

Compound R¹ Group R² Group IC₅₀ against HCT-116 (µM) nih.gov
16 CF₃ Propylamine 2.44
17 CF₃ Ethanolamine >2.44
18 CF₃ Dimethylamine >2.44
19 CF₃ Cyclohexylamine 9.43

| 20 | CF₃ | Morpholine | >9.43 |

Stereochemical Considerations in the SAR of this compound Analogs

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral. The spatial arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy. While comprehensive stereochemical SAR studies specifically for this compound are limited, research on structurally related quinazoline derivatives underscores the importance of this aspect.

For example, in a series of 1-phenyl-1-(quinazolin-4-yl)ethanols, the introduction of a chiral center at the carbon linking the phenyl ring to the C4 position of the quinazoline core led to the discovery that the enantiomers possessed different biological activities. nih.gov Although the absolute configurations were not determined, the enantiomers, designated as (+)-1a and (-)-1a , exhibited differential antiproliferative activity against A549 lung cancer cells, with the (+)-enantiomer being more potent. nih.gov

This finding strongly suggests that the target, in this case, tubulin, has a specific stereochemical preference for binding. This principle is broadly applicable in drug design and indicates that for any this compound analog that contains a stereocenter, it is highly probable that one enantiomer will be more active than the other. Therefore, the synthesis and evaluation of individual enantiomers are crucial steps in the development of potent and selective therapeutic agents based on this scaffold. The differential activity of stereoisomers can be attributed to one enantiomer achieving a more favorable orientation and a greater number of high-affinity interactions within the chiral binding pocket of the target protein.

Investigative Biological Activities in Vitro and in Silico of 4 1h 1,2,4 Triazol 1 Yl Quinazoline Derivatives

Antimicrobial Research Endeavors

Derivatives of 4-(1H-1,2,4-triazol-1-yl)quinazoline have demonstrated notable antimicrobial properties, with studies exploring their efficacy against a variety of pathogenic bacteria, fungi, and viruses.

Antibacterial Activity Profiling Against Specific Phytopathogens and Gram-Positive/Negative Bacterial Strains

The antibacterial potential of this compound derivatives has been a subject of significant investigation, particularly against agricultural and human pathogens. A series of novel quinazolinone derivatives incorporating a 1,2,4-triazole (B32235) Schiff base moiety were synthesized and evaluated for their antibacterial activity against phytopathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice. Several of these compounds displayed good in vitro antibacterial efficacies against Xoo.

In another study, novel 1,2,4-triazole derivatives were synthesized and screened for their antibacterial activity. Among the synthesized compounds, some exhibited strong antibacterial effects against the Gram-positive bacterium Staphylococcus aureus. koreascience.kr One derivative, in particular, showed antibacterial activity superior to the standard drug streptomycin. koreascience.kr Furthermore, three-step synthesis of 6-substituted 3(H)-quinazolin-4-ones has been performed and the resulting compounds were evaluated for their antibacterial activities. The results indicated that 6-nitro-3(H)-quinazolin-4-one exhibited remarkable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

Compound/Derivative Bacterial Strain Activity/Observation Reference
Quinazolinone-1,2,4-triazole Schiff base derivatives Xanthomonas oryzae pv. oryzae (Xoo) Good in vitro antibacterial efficacy.
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative Staphylococcus aureus Superior antibacterial activity compared to streptomycin. koreascience.kr

Antifungal Activity Investigations Against Fungal Pathogens

The antifungal properties of quinazoline-triazole hybrids have been explored against various fungal pathogens. Research has shown that certain 1,2,4-triazole-containing quinazoline (B50416) derivatives exhibit notable fungicidal activity. For instance, some compounds demonstrated remarkable activity against Gloeosporium fructigenum at a concentration of 50 mg/mL, which was comparable to the commercial antifungal agent hymexazol. nih.gov

Furthermore, the antifungal potential of these derivatives has been evaluated against human fungal pathogens like Candida albicans. A range of 1,2,4-triazole derivatives have been synthesized and tested, with many showing excellent to moderate antifungal activity against various Candida species, with minimum inhibitory concentrations (MICs) ranging from less than 0.063 to 32 μg/mL. nih.gov The structure-activity relationship studies have highlighted that the substitution pattern on the quinazoline and triazole rings plays a crucial role in determining the antifungal potency.

Table 2: Antifungal Activity of this compound Derivatives

Compound/Derivative Fungal Pathogen Activity/Observation Reference
1,2,4-Triazole containing quinazolin derivatives Gloeosporium fructigenum Remarkable fungicidal activity at 50 mg/mL, comparable to hymexazol. nih.gov
Various 1,2,4-triazole derivatives Candida albicans Excellent to moderate antifungal activity (MICs < 0.063 to 32 μg/mL). nih.gov

Antiviral Activity Studies

The investigation into the antiviral activities of this compound derivatives is an emerging area of research. While specific studies focusing on the anti-influenza and anti-HCV activity of the core this compound structure are limited in publicly available literature, the broader class of 1,2,4-triazole derivatives has shown promise. For example, ribavirin (B1680618), a well-known antiviral drug, contains a 1,2,4-triazole-carboxamide moiety and is active against a range of RNA and DNA viruses, including influenza and hepatitis C viruses. nih.gov Analogs of ribavirin where the carboxamide is replaced by other groups have also demonstrated significant antiviral activity. nih.gov Furthermore, some 1,2,3-triazole-containing derivatives have been shown to reduce the infectivity of influenza viruses. kstudy.com However, more direct research is needed to ascertain the specific antiviral profile of this compound derivatives against influenza and HCV.

Anticancer Research Investigations

The quest for novel anticancer agents has led to the extensive exploration of this compound derivatives. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines and to target specific enzymes involved in cancer progression.

Evaluation of Antiproliferative Activity Against Diverse Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative effects of this compound derivatives against a wide array of cancer cell lines. These include liver cancer (HepG2), colon cancer (HCT116, Colo 205), breast cancer (MCF-7), lung cancer (A549), cervical cancer (SiHa), prostate cancer (PC-3), and neuroblastoma (SHSY-5Y) cell lines.

For instance, certain quinazolin-4-one derivatives bearing a 1,2,3-triazole moiety have shown excellent and superior potency against HCT-116 cell lines. Some of these derivatives also exhibited excellent activity against MCF-7 cells. However, the same study reported weak cytotoxicity of these derivatives against HepG-2 cell lines. In other research, spirooxindole-triazole hybrids displayed potent cytotoxicity against HepG2 cells. The antiproliferative activity is often dependent on the specific substitutions on the quinazoline and triazole rings, influencing the compound's interaction with biological targets. While extensive data exists for some cell lines, specific inhibitory concentrations for SiHa, Colo 205, PC-3, and SHSY-5Y for the core this compound scaffold are not as widely reported in the current literature.

Table 3: Antiproliferative Activity of this compound Derivatives

Compound/Derivative Cancer Cell Line IC50/GI50 Value Reference
Quinazolinone-1,2,3-triazole-glycoside hybrids (6-13) HCT-116 2.90–6.40 µM
Quinazolinone-1,2,3-triazole-glycoside hybrids (10-13) MCF-7 5.70–8.10 µM
Quinazolinone-1,2,3-triazole-glycoside hybrids (1-13) HepG-2 15.10–25.70 µM
Spirooxindole-triazole hybrids (4a, 4b, 4f) HepG2 3.6, 4.6, 1.9 µM

Specific Enzyme Inhibition Studies Related to Oncogenesis

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a well-established target in cancer therapy, and several quinazoline-based inhibitors have been developed. Novel 4-anilino-quinazoline derivatives with a 3-nitro-1,2,4-triazole (B13798) moiety have shown potent inhibitory activity against EGFR, with IC50 values ranging from 0.37 to 12.93 nM. Some quinazolin-4(3H)-one derivatives have also demonstrated excellent EGFR inhibitory activity with IC50 values as low as 0.097 µM.

Histone Deacetylases (HDACs): HDACs are another important class of enzymes in cancer epigenetics. Novel N-hydroxybenzamides and N-hydroxypropenamides incorporating 4-oxoquinazoline and 1,2,3-triazole scaffolds have been designed as HDAC inhibitors. Compounds from the N-hydroxybenzamide series were particularly potent, with IC50 values as low as 0.142 μM.

Poly (ADP-ribose) Polymerase (PARP): PARP inhibitors are a class of targeted cancer drugs. Quinazolinone-1,2,4-triazole hybrids have been investigated as potential PARP inhibitors. Molecular docking studies have shown that some of these hybrids have high binding affinities to PARP-1. Spirooxindole-triazole hybrids have also exhibited potent PARP-1 inhibition with IC50 values in the nanomolar range.

c-Met Kinase: The c-Met proto-oncogene is a key driver in many cancers. Novel quinazoline derivatives bearing a 1,2,3-triazole moiety have been synthesized and shown to have inhibitory effects against c-Met kinase. One such derivative exhibited an IC50 value of 36.0 µM.

Aurora Kinases: Aurora kinases are critical for cell cycle regulation, making them attractive targets for cancer therapy. While many aurora kinase inhibitors contain a quinazoline ring, specific studies focusing on this compound derivatives are less common. However, the broader class of quinazolin-4(3H)-one derivatives has been developed as aurora kinase inhibitors with antiproliferative activity.

Table 4: Enzyme Inhibitory Activity of this compound Derivatives

Enzyme Target Compound/Derivative IC50 Value Reference
EGFR Kinase 4-Anilino-quinazoline with 3-nitro-1,2,4-triazole 0.37 to 12.93 nM
EGFR Kinase Quinazolin-4(3H)-one derivative (2i) 0.097 ± 0.019 µM
HDAC N-hydroxybenzamide-quinazoline-triazole hybrid (7h) 0.142 µM
PARP-1 Spirooxindole-triazole hybrid (4a) 2.01 nM

Other Investigated Biological Activities (In Vitro and In Silico)

Anti-inflammatory Potential and Molecular Target Interactions

Derivatives of the quinazoline and triazole scaffolds have been investigated for their anti-inflammatory properties, with studies pointing towards their potential to modulate key inflammatory pathways. While direct research on "this compound" and its interaction with the 4JQA protein is limited, studies on structurally related compounds provide valuable insights.

For instance, a series of N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing a 5-amino-1,2,4-triazole side chain were synthesized and evaluated for their anti-inflammatory activity. nih.gov Compounds 4a and 4b from this series demonstrated a dose-dependent inhibition of nitric oxide (NO) synthesis and interleukin-6 (IL-6) secretion in primary murine macrophages without showing significant cytotoxicity. nih.gov This suggests that the quinazoline-triazole hybrid structure can interfere with the production of pro-inflammatory mediators. The anti-inflammatory effect was further supported by the antidepressant activity observed in vivo, as microglia activation is dependent on the Na+/H+ exchanger-1 (NHE-1) activity, which these compounds were found to inhibit. nih.gov

The broader class of quinazoline-containing compounds has been reviewed for its anti-inflammatory potential, with various derivatives showing effects on cyclooxygenase (COX-1, COX-2), lipoxygenase (LOX-15), and the production of prostaglandin (B15479496) E2 (PGE2), IL-1β, and tumor necrosis factor-alpha (TNF-α). dnu.dp.ua These findings underscore the potential of the quinazoline nucleus as a scaffold for the development of new anti-inflammatory agents. dnu.dp.ua

Molecular docking studies, a key in silico tool, have been employed to understand the interaction of quinazoline-triazole hybrids with various biological targets. While no specific docking studies against the 4JQA protein for the title compound were found, research on similar hybrids has demonstrated their potential to bind to the active sites of various kinases involved in inflammatory and disease processes, such as EGFR and BRAFV600E. nih.gov These computational analyses provide a basis for the rational design of more potent and selective anti-inflammatory agents based on the this compound framework.

Table 1: Anti-inflammatory Activity of Quinazoline-2,4(1H,3H)-dione-Triazole Derivatives

CompoundStructureActivityReference
4a Quinazoline-2,4(1H,3H)-dione with 5-amino-1,2,4-triazole side chainDose-dependent inhibition of NO synthesis and IL-6 secretion in murine macrophages. nih.gov
4b Quinazoline-2,4(1H,3H)-dione with 5-amino-1,2,4-triazole side chainDose-dependent inhibition of NO synthesis and IL-6 secretion in murine macrophages. nih.gov

Antifeedant and Insecticidal Activity Studies, including Acetylcholinesterase Inhibition

The investigation into the agrochemical potential of quinazoline derivatives has revealed promising antifeedant and insecticidal properties. The fusion of a triazole moiety to the quinazoline core can enhance these activities.

Studies on quinazolinonyl-β-lactams and quinazolinones have demonstrated their effectiveness as antifeedants against the agricultural pest Achoea janata. researchgate.netrasayanjournal.co.in For example, compound 1 , a 2-chloromethyl-3-methyl-4(3H)-quinazolinone, which shares the quinazolinone core, exhibited both antifungal and antifeedant activities. researchgate.netrasayanjournal.co.in Several other compounds in the same study also proved to be effective antifeedants. researchgate.net

Furthermore, certain 4-substituted quinazoline derivatives have been identified as potent insecticides and acaricides, acting as inhibitors of NADH:ubiquinone oxidoreductase, which is a crucial enzyme in the mitochondrial respiratory chain of insects. nih.gov This highlights a specific molecular target for the insecticidal action of this class of compounds.

A significant aspect of insecticidal activity is the inhibition of acetylcholinesterase (AChE), an enzyme vital for nerve function in both insects and mammals. A library of twelve quinazoline-triazole hybrid compounds was synthesized and evaluated as novel AChE inhibitors. nih.gov The results showed that several of these hybrids could inhibit the AChE enzyme with IC50 values ranging from 0.2 to 83.9 µM. nih.gov Molecular docking simulations indicated that these compounds could act as dual-binding site inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govnih.gov This dual inhibition is a desirable characteristic for potent AChE inhibitors. The structure-activity relationship (SAR) analysis revealed that the nature of the amino group at the C-4 position of the quinazoline ring and the substitution on the triazole moiety are crucial for the anti-AChE activity. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Quinazoline-Triazole Hybrids

Compound SeriesGeneral StructureIC50 Range (µM)Key FindingsReference
Quinazoline-Triazole HybridsQuinazoline core linked to a triazole moiety0.2 - 83.9Act as dual binding site inhibitors of AChE. Activity is influenced by substituents on both the quinazoline and triazole rings. nih.govnih.gov

Assessment of Antioxidant Activity via Radical Scavenging and Reducing Power Assays

The antioxidant potential of this compound derivatives has been explored through various in vitro assays, primarily focusing on their ability to scavenge free radicals and reduce oxidant species. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a commonly used method to evaluate this activity.

In a study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which are structurally similar to the title compound, derivatives 3g and 3h displayed promising antioxidant activity. mdpi.com At a concentration of 10 µM, they exhibited DPPH radical scavenging activity of 70.6% and 73.5%, respectively, which is comparable to the standard antioxidant Trolox (77.6%). mdpi.com This indicates that the triazole-functionalized quinoline (B57606)/quinazoline scaffold can effectively donate a hydrogen atom or an electron to neutralize free radicals.

The antioxidant activity of quinazolin-4(3H)-one derivatives has been shown to be influenced by the nature and position of substituents. sapub.orgnih.gov For example, the presence of hydroxyl groups on a phenyl ring attached to the quinazolinone core can significantly enhance radical scavenging properties. sapub.org

Reducing power assays, such as the Ferric Reducing Antioxidant Power (FRAP) assay, provide another measure of antioxidant capability by assessing the ability of a compound to donate an electron. Studies on benzotriazolo-quinazolines, another related class of compounds, have shown a range of activities from weak to high in DPPH scavenging, reducing power, and FRAP assays. researchgate.net

The mechanism of antioxidant action for these compounds is often attributed to their ability to delocalize electrons or donate hydrogen radicals to the DPPH radical. sapub.org Computational studies using Density Functional Theory (DFT) have also been employed to understand the structure-activity relationships and predict the antioxidant potential of these molecules. sapub.org

Table 3: DPPH Radical Scavenging Activity of Triazolyl-Quinolinone Derivatives

CompoundConcentration (µM)% DPPH Radical ScavengingReference
3g 1070.6 mdpi.com
3h 1073.5 mdpi.com
Trolox (Standard) 1077.6 mdpi.com

Computational Approaches and Mechanistic Insights into 4 1h 1,2,4 Triazol 1 Yl Quinazoline Activity

Molecular Docking Studies

Molecular docking is a pivotal computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-protein complex. This technique is instrumental in understanding the binding modes and affinities of potential drug candidates.

Characterization of Ligand-Protein Interactions and Predictive Binding Affinities with Biological Targets

While specific docking studies on 4-(1H-1,2,4-triazol-1-yl)quinazoline are not extensively documented, a wealth of research exists on the broader class of quinazoline-triazole derivatives, targeting a range of proteins implicated in various diseases.

Epidermal Growth Factor Receptor (EGFR): The quinazoline (B50416) core is a well-established scaffold for EGFR inhibitors. nih.govnih.gov Molecular docking studies on novel quinazoline-based thiazole (B1198619) derivatives have been conducted to investigate their binding within the EGFR kinase active sites. nih.gov For instance, certain quinazoline-1,3,4-oxadiazole-1,2,3-triazole hybrids have demonstrated promising inhibitory potency against EGFR. researchgate.net Docking simulations of these hybrids have shown that their calculated binding energies are consistent with their experimental IC50 values. researchgate.net In silico design and docking of new quinazoline derivatives have also been guided by the binding modes of known inhibitors like erlotinib (B232) and afatinib (B358). ugm.ac.id

Succinate (B1194679) Dehydrogenase (SDH): Currently, there is a lack of specific molecular docking studies in the public domain literature detailing the interaction of this compound or its close derivatives with succinate dehydrogenase.

DNA Gyrase: Molecular docking has been employed to investigate the binding patterns of furochromone derivatives condensed with 1,2,4-triazole (B32235) and quinoline (B57606) scaffolds against DNA gyrase (PDB ID: 1HNJ). mdpi.comnih.gov These studies revealed that some of the synthesized compounds exhibit good binding free energies, suggesting their potential as DNA gyrase inhibitors. mdpi.com For example, furochromenoquinolin-6-amine derivatives have shown very low MM-GBSA values, indicating strong binding. mdpi.com

Acetylcholinesterase (AChE): The triazole and quinoline moieties are of interest for the development of acetylcholinesterase inhibitors for conditions like Alzheimer's disease. nih.govnih.gov Molecular modeling studies of tacrine-donepezil hybrids containing a triazole-quinoline system have confirmed that these compounds can block both the catalytic and peripheral active sites of AChE. nih.govsemanticscholar.org

4JQA protein: There are no specific molecular docking studies readily available in the scientific literature that investigate the interaction of this compound or its derivatives with the 4JQA protein.

Histone Deacetylase 6 (HDAC6): The quinazoline motif is recognized as a valuable scaffold for designing potent HDAC6 inhibitors. rsc.org Docking studies of aminotriazoloquinazoline derivatives into the HDAC6 active site (PDB ID: 5EDU) have been performed to rationalize their inhibitory activity. rsc.org These studies have shown that the ionized hydroxamate group of these inhibitors can effectively coordinate the zinc ion in the enzyme's active site. rsc.org Novel N-hydroxybenzamides and N-hydroxypropenamides incorporating 4-oxoquinazoline and 1,2,3-triazole scaffolds have also been designed and their interactions with HDAC isoforms explored through molecular docking. nih.govresearchgate.netnih.gov

Derivative ClassTarget ProteinPDB IDKey Findings
Quinazoline-Thiazole HybridsEGFR-Potential binding mechanisms identified. nih.gov
Quinazoline-Oxadiazole-Triazole HybridsEGFR-Binding energies consistent with IC50 values. researchgate.net
Furochromeno-Triazolo-Quinoline ScaffoldsDNA Gyrase1HNJGood binding free energies observed. mdpi.comnih.gov
Triazole-Quinoline HybridsAcetylcholinesterase-Dual binding at catalytic and peripheral sites. nih.govsemanticscholar.org
AminotriazoloquinazolinesHDAC65EDUFavorable docking scores and consistent binding modes. rsc.org
Quinazoline-Triazole N-hydroxybenzamidesHDAC Isoforms-Key structural features for activity identified. nih.govresearchgate.netnih.gov

Identification of Critical Amino Acid Residues and Key Binding Pocket Features

Molecular docking not only predicts binding affinity but also reveals the specific interactions that stabilize the ligand-protein complex.

EGFR: In many quinazoline-based EGFR inhibitors, the quinazoline nitrogen (N1) typically forms a crucial hydrogen bond with the backbone NH of Met793 in the hinge region of the ATP binding site. ugm.ac.id The anilino moiety at the C4 position often occupies a hydrophobic pocket.

DNA Gyrase: Docking of a furochromenoquinolin-6-amine derivative into the active site of DNA gyrase (PDB ID: 1HNJ) has shown specific interactions with the active site residues. mdpi.com

Acetylcholinesterase: For triazole-quinoline hybrids, molecular modeling suggests interactions with key residues in both the catalytic and peripheral anionic sites (PAS) of AChE. nih.govsemanticscholar.org

HDAC6: Docking studies of aminotriazoloquinazoline derivatives in HDAC6 reveal that the hydroxamic acid group acts as a zinc-binding group (ZBG), chelating the Zn2+ ion. rsc.org The quinazoline part often acts as a cap group, interacting with the CAP region of the binding site, which is known to differ in shape and volume compared to other HDAC isoforms. rsc.org

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the nature of the interactions over time.

MD simulations have been utilized to evaluate the stability and binding modes of newly designed quinazoline derivatives as EGFR inhibitors. acs.org These simulations have reinforced the potential of these compounds by showing stable interactions within the EGFR binding pocket. ugm.ac.idacs.org For instance, MD simulations of quinazoline-pyrimidine derivatives have revealed that potent compounds remain stable in the active site of the EGFR receptor, confirming the docking study results. bsb-muenchen.de Similarly, MD simulations of substituted tetrazoloquinazoline have been performed to analyze the binding stability of the protein-ligand complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) Modeling

QSAR and CoMFA are computational methods used to correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of new molecules.

2D-QSAR studies have been conducted on a series of 31 quinazoline derivatives to predict their anticancer potential against human lung cancer. acs.org These models, developed using multiple linear regression (MLR), have shown strong predictive capabilities, aiding in the design of novel analogs with enhanced efficacy. acs.org 3D-QSAR studies, including CoMFA and Comparative Molecular Similarity Index Analysis (CoMSIA), have also been employed to investigate quinazoline derivatives. frontiersin.org These studies generate contour maps that indicate where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields positively or negatively influence biological activity, guiding the structural modification of lead compounds. frontiersin.org For 1,2,4-triazole derivatives, 2D-QSAR models have been developed to predict their anti-pancreatic cancer activity. physchemres.orgphyschemres.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Compound Optimization

Predicting the ADME properties of a compound early in the drug discovery process is crucial for its success. In silico tools are widely used for this purpose.

Lipinski's Rule of Five: Many studies on quinazoline-triazole derivatives include an assessment of Lipinski's Rule of Five. For example, novel nih.govrsc.orgnih.govtriazolo[4,3-c]quinazolines have been designed and shown to have very good in silico predicted ADMET profiles, with some derivatives not violating any of Lipinski's rules. dntb.gov.uanih.govresearchgate.net

Pharmacokinetic Properties: In silico ADME predictions for quinoline-benzimidazole hybrids containing a 1,2,3-triazole linker indicated that while they are potential drug candidates, they may be more suitable for parenteral use due to predicted low gastrointestinal absorption. nih.gov For substituted tetrazoloquinazoline, ADME predictions suggested good absorbability and permeability. nih.gov SwissADME and pkCSM are commonly used web tools for predicting the pharmacokinetic profiles of potent quinazoline-1,3,4-oxadiazole-1,2,3-triazole hybrids. researchgate.net

Protein Structure Modeling and Homology-Based Approaches for Novel Target Identification

When an experimental structure of a target protein is unavailable, homology modeling can be used to generate a 3D model based on the structure of a related protein.

In the study of novel quinazoline–thiazole hybrids as potential anti-angiogenic agents, 3D homology modeling of the VEGFR2 kinase domain was employed because some amino acid residues were missing from the available crystal structure. nih.gov The resulting homology model was then used for subsequent molecular docking studies to predict the binding modes of the synthesized compounds. nih.gov This approach demonstrates how homology modeling can be a critical step in structure-based drug design when faced with incomplete or unavailable experimental protein structures.

Advanced Analytical Techniques for Structural Elucidation of 4 1h 1,2,4 Triazol 1 Yl Quinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a triazoloquinazoline derivative, distinct signals are expected for the protons of both the quinazoline (B50416) and triazole rings. For a related compound, 5,6,7,8-tetrahydro- nih.govacgpubs.orgrdd.edu.iqtriazolo[5,1-b]quinazolin-9(4H)-one, the ¹H NMR spectrum in DMSO-d₆ showed a singlet for the triazolic C-H proton at 8.09 ppm. nih.gov Protons on the quinazoline ring system typically appear in the aromatic region of the spectrum, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns depend on the substitution pattern of the quinazoline ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 5,6,7,8-tetrahydro- nih.govacgpubs.orgrdd.edu.iqtriazolo[5,1-b]quinazolin-9(4H)-one, the triazolic C-H carbon appeared at 151.82 ppm, while other carbons of the fused ring system were observed at 105.66, 147.75, and 149.51 ppm. nih.gov The carbonyl carbon was identified at 156.33 ppm. nih.gov For 4-(1H-1,2,4-triazol-1-yl)quinazoline, one would expect to observe distinct signals for the two carbons of the triazole ring and the ten carbons of the quinazoline moiety in the aromatic region.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Triazole CH~8.0 - 9.5Triazole CH~150 - 155
Quinazoline CH~7.0 - 9.0Quinazoline C~110 - 150
Quinazoline C-N~150 - 165
Triazole C-N~145 - 155

Mass Spectrometry Techniques (MS, High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), Liquid Chromatography-Mass Spectrometry (LC/MS))

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques and analyzers can be employed for the characterization of quinazoline derivatives.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule. For the related compound 5,6,7,8-tetrahydro- nih.govacgpubs.orgrdd.edu.iqtriazolo[5,1-b]quinazolin-9(4H)-one, the high-resolution mass spectrum of the [M+H]⁺ ion showed an m/z value of 190.08546, which corresponds to the calculated value of 190.09 for C₉H₁₀N₄O. nih.gov For this compound (C₁₀H₇N₅), the expected exact mass would be a key piece of data for its confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. It is often used to determine the molecular weight of a compound by observing the protonated molecule [M+H]⁺ or other adducts. For various quinazoline derivatives, ESI-MS has been successfully used to identify the molecular ion peak. acgpubs.orgamazonaws.com

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for the purification and identification of reaction products and impurities. The structures of newly synthesized quinazoline derivatives are often confirmed using LC/MS. ekb.eg

Technique Information Obtained Example Application
HRMSExact mass and elemental formulaConfirmation of the molecular formula of a novel derivative.
ESI-MSMolecular weightDetermination of the molecular ion peak of the synthesized compound.
LC/MSSeparation and identification of components in a mixturePurity assessment and impurity profiling of the final product.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a triazoloquinazoline derivative would be expected to show characteristic absorption bands for the aromatic C-H, C=N, and C=C bonds. For a similar compound, 5,6,7,8-tetrahydro- nih.govacgpubs.orgrdd.edu.iqtriazolo[5,1-b]quinazolin-9(4H)-one, characteristic peaks were observed at 3475 cm⁻¹ (quinazoline-NH) and 1610 cm⁻¹ (C=O). nih.gov For this compound, one would expect to see characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and a series of bands in the 1650-1400 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the quinazoline and triazole rings.

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
C=N stretch1680 - 1620
Aromatic C=C stretch1600 - 1450
C-N stretch1350 - 1250

Elemental Analysis for Compositional Verification and Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values for the proposed molecular formula. For new chemical entities, the found values are generally expected to be within ±0.4% of the calculated values to be considered as evidence of purity and correct composition. researchgate.net For a compound with the formula C₁₀H₈N₄O, the calculated elemental analysis was C, 59.99%; H, 4.03%; N, 27.99%. ekb.eg

Element Calculated % for C₁₀H₇N₅
Carbon (C)61.53
Hydrogen (H)3.61
Nitrogen (N)35.86

Future Research Directions and Translational Perspectives for 4 1h 1,2,4 Triazol 1 Yl Quinazoline Research

Conceptualization and Development of Multi-Targeting 4-(1H-1,2,4-triazol-1-yl)quinazoline Derivatives

The paradigm of "one molecule, one target" is increasingly being replaced by a multi-target approach, which is particularly relevant for complex multifactorial diseases like cancer. nih.gov The development of this compound derivatives is shifting towards creating single chemical entities that can modulate multiple signaling pathways simultaneously. This strategy aims to enhance therapeutic efficacy and circumvent the drug resistance mechanisms that often plague single-target agents. nih.govacs.org

Researchers have successfully designed and synthesized quinazoline-triazole hybrids that exhibit inhibitory activity against several key oncogenic targets. For instance, certain derivatives have demonstrated dual inhibition of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, a common mutation in various cancers. nih.gov Another study reported on quinoline-based analogs—structurally related to quinazolines—that potently inhibit EGFR, its resistant mutant EGFRT790M, and BRAFV600E. mdpi.com The design of these multi-target agents often involves the molecular hybridization of the quinazoline-triazole core with other pharmacophores known to interact with specific kinases. acs.orgresearchgate.net For example, hybrids of quinazolinone and 1,2,4-oxadiazole (B8745197) were developed as dual EGFR/BRAFV600E inhibitors. nih.gov Furthermore, some novel quinazoline-1,2,3-triazole hybrids have been identified as inhibitors of both MET and PDGFRA kinases. nih.gov

Table 1: Examples of Multi-Targeting Quinazoline-Triazole Hybrids and Analogs

Compound/Derivative ClassTargeted KinasesReported ActivityReference(s)
Quinoline-1,2,3-triazol-1-yl DerivativesEGFR, BRAFV600E, EGFRT790MCompound 3h showed potent inhibition with IC50 values of 57 nM (EGFR), 68 nM (BRAFV600E), and 9.70 nM (EGFRT790M). mdpi.com mdpi.com
Quinazolinone-1,2,4-oxadiazole HybridsEGFR, BRAFV600ECompounds 9b , 9c , and 9h identified as potent dual inhibitors. nih.gov nih.gov
Quinazoline-1,2,3-triazole HybridsMET, PDGFRACompounds 8c and 8h were identified as inhibitors of both MET and PDGFRA kinases. nih.gov nih.gov
Quinazoline-triazole hybridVEGFR-2A novel compound, 4-TCPA , was synthesized to target VEGFR2 signaling in cancer. nih.gov nih.gov

Exploration of Unconventional and Novel Biological Targets for this compound

While receptor tyrosine kinases like EGFR and VEGFR are common targets, the structural versatility of the this compound scaffold allows for its application against a broader range of biological targets. nih.govnih.gov This exploration into unconventional targets opens new avenues for treating diseases beyond cancer, including neurodegenerative disorders and infectious diseases.

Recent research has demonstrated the potential of quinazoline-triazole hybrids as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. nih.gov A series of these hybrids showed potent AChE inhibition, with some compounds acting as dual-binding inhibitors, interacting with both the catalytic and peripheral anionic sites of the enzyme. nih.gov This dual inhibition is a highly sought-after property for potential anti-Alzheimer's drug candidates. researchgate.net

Other novel targets for quinazoline-based hybrids include:

MET Kinase: Overexpression of the MET receptor tyrosine kinase is linked to cancer initiation and progression. nih.gov Novel quinazoline-1,2,3-triazole hybrids have been specifically designed and synthesized to target MET, with some compounds showing significant inhibitory effects. nih.gov

PIM Kinases: The PIM kinase family, a group of serine/threonine kinases, are crucial molecular targets for cancer therapy. nih.gov The development of quinazoline-triazole derivatives could be directed toward inhibiting these kinases.

Pantothenate Synthase: In a molecular modeling study, quinazolinone-triazole linked hybrids were designed to target pantothenate synthase, an essential enzyme in bacteria, suggesting potential antibacterial applications. nih.gov

Advanced Drug Design Strategies and Optimization Methodologies for Enhanced Potency and Selectivity

The refinement of this compound derivatives into potent and selective drug candidates relies on advanced drug design strategies. Molecular hybridization is a cornerstone of this effort, involving the strategic combination of the quinazoline-triazole scaffold with other bioactive pharmacophores to create a new molecule with potentially enhanced or dual activities. acs.orgresearchgate.net

Key methodologies include:

Click Chemistry: This approach, particularly the copper-catalyzed azide-alkyne cycloaddition, is frequently used to link the triazole ring to the quinazoline (B50416) core or to other functional groups. nih.govnih.govnih.gov It offers high yields and regioselectivity, making it a powerful tool for creating diverse libraries of hybrid compounds for screening. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR is fundamental to optimizing lead compounds. By systematically modifying different parts of the quinazoline-triazole scaffold and assessing the impact on biological activity, researchers can identify key structural features required for potency and selectivity. acs.orgnih.gov For example, studies have shown that the type and position of substituents on the quinazoline ring can significantly influence anticancer activity. acs.org

Linker Modification: The nature of the linkage between the quinazoline and triazole moieties, as well as any other appended pharmacophores, is critical. nih.gov Researchers have explored thioether, acetamide, and oxymethyl linkages to modulate the physicochemical properties and biological activity of the hybrid molecules. nih.govnih.gov For instance, linking quinazoline and triazole through a thioether linkage has produced compounds with significant in vitro anticancer activity. nih.gov

Integration of Artificial Intelligence and Machine Learning Approaches in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.goveurekalert.org These computational tools can be powerfully applied to the research and development of this compound derivatives.

Potential applications include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can develop robust QSAR models that predict the biological activity of novel quinazoline-triazole compounds based on their chemical structures. youtube.comnih.gov By training on existing data, these models can screen vast virtual libraries of compounds, prioritizing those with the highest predicted potency for synthesis and laboratory testing, thereby saving time and resources. nih.gov

De Novo Drug Design: Generative AI models, such as SyntheMol, can design entirely new molecules that have never been seen before. stanford.edu By providing the model with desired properties, such as the ability to inhibit specific kinases, and a set of valid chemical reactions, it can generate novel quinazoline-triazole structures along with their synthetic recipes. stanford.edu This approach moves beyond screening existing compounds to creating bespoke molecules optimized for a particular target. stanford.edu

Target Identification and Validation: AI can analyze large biological datasets to identify and validate new potential targets for quinazoline-triazole hybrids. eurekalert.org For instance, deep learning models like AlphaFold can predict the 3D structure of proteins from their amino acid sequence, providing crucial insights for structure-based drug design. nih.gov

Addressing Contemporary Challenges and Identifying Research Gaps in Quinazoline-Triazole Hybrid Development

Despite the promising preclinical results of many quinazoline-triazole hybrids, significant challenges remain in their development. A major research gap is the translation of these compounds into clinical trials; to date, none of the hybrids discussed in recent reviews have advanced to this stage. nih.gov

Key challenges and research gaps include:

Clinical Translation: A concerted effort is needed to advance the most promising lead compounds through preclinical toxicology, pharmacokinetics, and formulation studies to prepare them for Investigational New Drug (IND) applications and subsequent human trials.

Overcoming Drug Resistance: While multi-target drugs are a promising strategy, cancer cells can still develop resistance. Future designs must consider not only primary targets but also potential resistance pathways, possibly by incorporating moieties that can counteract them.

Improving "Drug-likeness": Many potent compounds fail in development due to poor physicochemical properties, such as low solubility or poor metabolic stability. acs.org Future research must focus on optimizing these properties early in the design phase, using both computational predictions and experimental assays.

Expanding the Target Space: While much work has focused on kinases, exploring a wider range of targets, as discussed in section 7.2, is crucial for unlocking the full therapeutic potential of this scaffold against a broader spectrum of diseases. researchgate.net

By systematically addressing these challenges through integrated strategies involving medicinal chemistry, molecular biology, and artificial intelligence, the field of this compound research can bridge the gap between promising laboratory findings and the development of novel, effective medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1H-1,2,4-triazol-1-yl)quinazoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, quinazoline derivatives can be synthesized via microwave-assisted methods to reduce reaction times and improve regioselectivity (e.g., 30–60 minutes at 100–150°C under solvent-free conditions) . Traditional routes may use α-picoline or DMF as solvents with reflux conditions (120°C, 12–24 hours). Key intermediates like 4-chloroquinazoline can be reacted with 1,2,4-triazole in the presence of a base (e.g., K₂CO₃) to introduce the triazole moiety. Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature gradients .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination, particularly for analyzing bond lengths, angles, and crystal packing (e.g., disorder analysis in triazole-containing compounds) . Complementary techniques include:

  • ¹H/¹³C NMR : To verify substitution patterns and hydrogen bonding.
  • FTIR : For identifying functional groups (e.g., C=N stretches in triazole rings at ~1600 cm⁻¹).
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can QSAR models be designed to predict the biological activity of this compound derivatives?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) studies require:

  • Descriptor selection : Physicochemical parameters like logP, molar refractivity, and topological polar surface area (TPSA) to correlate with bioavailability or receptor binding .
  • Data curation : Use of standardized bioassay datasets (e.g., IC₅₀ values from cytotoxicity or enzyme inhibition assays) .
  • Model validation : Cross-validation (e.g., leave-one-out) and external test sets to ensure robustness. Recent studies highlight the importance of heteroaromatic substituents in modulating anti-inflammatory or antitumor activity .

Q. How can researchers resolve discrepancies in reported biological activity data for triazole-quinazoline hybrids?

  • Methodological Answer : Contradictions often arise from variations in assay protocols or substituent effects. To address this:

  • Standardized assays : Replicate experiments under controlled conditions (e.g., cell line specificity, incubation time) .
  • Structure-activity comparison : Analyze substituent impacts using analogs (e.g., replacing triazole with tetrazole reduces H1-antihistaminic activity by altering hydrogen-bonding capacity) .
  • Computational docking : Identify binding pose variations in target proteins (e.g., EGFR kinase) to explain divergent IC₅₀ values .

Q. What strategies enhance the stability and bioavailability of this compound in preclinical studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .
  • Microencapsulation : Use liposomal carriers to protect against metabolic degradation.
  • Pharmacokinetic profiling : Conduct in vitro assays (e.g., plasma stability, CYP450 metabolism) and in vivo half-life studies in rodent models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.